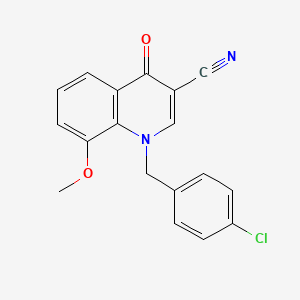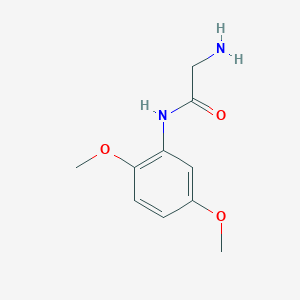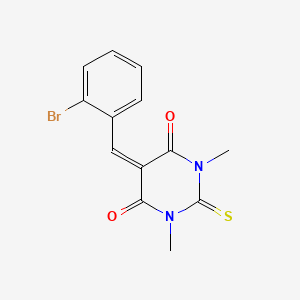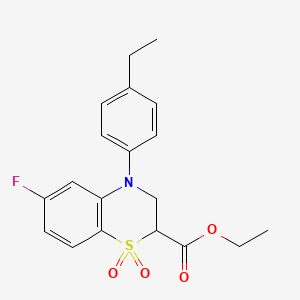![molecular formula C11H15N7OS2 B15154827 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B15154827.png)
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their significant biological activities, including anticancer, antiviral, and antibacterial properties .
Métodos De Preparación
The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4,6-diaminopyrimidine with a suitable thiol reagent to form the sulfanyl derivative. This intermediate is then reacted with N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Aplicaciones Científicas De Investigación
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant inhibitory activity against various biological targets, including enzymes and receptors.
Medicine: It has shown potential as an anticancer, antiviral, and antibacterial agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound inhibits the activity of these targets, leading to the disruption of essential biological pathways. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis .
Comparación Con Compuestos Similares
Similar compounds to 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide include:
Pyrimethamine: An antimalarial drug that also inhibits dihydrofolate reductase.
Trimethoprim: An antibiotic that targets bacterial dihydrofolate reductase.
Iclaprim: Another antibiotic with a similar mechanism of action.
The uniqueness of this compound lies in its dual activity against both cancer cells and infectious agents, making it a versatile compound for therapeutic development .
Propiedades
Fórmula molecular |
C11H15N7OS2 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H15N7OS2/c1-2-3-9-17-18-11(21-9)16-8(19)5-20-10-14-6(12)4-7(13)15-10/h4H,2-3,5H2,1H3,(H,16,18,19)(H4,12,13,14,15) |
Clave InChI |
YTFXNZOOCIRHSD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15154754.png)
![2-[4-(4-carboxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B15154762.png)
![N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-methylglycinamide](/img/structure/B15154770.png)
![ethyl 2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15154784.png)

![1-[1-(2,4-Dichlorobenzoyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B15154799.png)
![5-[(Biphenyl-4-ylmethyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B15154800.png)
![3-[(4-chlorophenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B15154806.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B15154810.png)

![4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid](/img/structure/B15154819.png)
![Methyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B15154846.png)

